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Introduction

Myotonic dystrophy type 1 (DM1) is a neuromuscular disorder characterized by the expansion
of a CUG trinucleotide repeat in the 3' untranslated region of the DMPK gene.[1][2] These
expanded CUG repeat RNAs (CUGexp) accumulate in the nucleus, forming hairpin structures
that sequester the Muscleblind-like 1 (MBNL1) protein into nuclear foci.[1][2][3] This
sequestration leads to a loss of MBNL1's normal function in regulating alternative splicing,
resulting in the mis-splicing of numerous pre-mRNAs and contributing to the multisystemic
symptoms of DM1.

One therapeutic strategy for DM1 is to identify small molecules that can disrupt the interaction
between MBNL1 and the toxic CUGexp RNA, thereby releasing MBNL1 and restoring its
splicing activity. A high-throughput screen identified Lomofungin, a natural antimicrobial agent,
as an inhibitor of the MBNL1-CUG RNA interaction.[1][2] Further investigation revealed that
Lomofungin undergoes spontaneous dimerization in DMSO to form Dilomofungin, a
significantly more potent inhibitor of this interaction.[1][2]

These application notes provide a comprehensive overview and detailed protocols for
investigating the binding of MBNL1 to CUG repeat RNA and the inhibitory effects of
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Lomofungin and its derivatives. The protocols are designed to be adaptable for both initial
screening and in-depth biophysical characterization of potential inhibitors.

Data Presentation

The following tables summarize the quantitative data for the inhibition of the MBNL1-(CUG)12
interaction by Lomofungin and Dilomofungin, as determined by an AlphaScreen assay.[1]

Table 1: Inhibitory Activity of Lomofungin and Dilomofungin

95% Confidence Fold Improvement
Compound IC50 (nM) .
Interval (nM) over Lomofungin
Lomofungin 717[1] 533-964[1] 1x
Dilomofungin 42[1] 33-53[1] 17x[1]

Table 2: Dissociation Constants (Kd) for MBNL1 Binding to CUG Repeats

MBNL1

RNA Substrate Kd (nM) Method Reference
Construct
MBNL1N (CUG)4 26+4 EMSA [3]
MBNLIN (CUG)12 165 + 9 EMSA [3]
MBNL1 (CUGCUU)6 ~14 EMSA

TNNT2 binding
MBNL1 ~25 EMSA

site

Mandatory Visualizations

Here are the diagrams illustrating key pathways and workflows related to the investigation of
MBNL1-CUG RNA binding with Lomofungin.
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Caption: Pathogenic mechanism of MBNL1 sequestration in Myotonic Dystrophy Type 1.
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Caption: Experimental workflow for identifying and validating MBNL1-CUG inhibitors.
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Caption: Dimerization of Lomofungin to the more active Dilomofungin.
Experimental Protocols
Protocol 1: High-Throughput Screening using
AlphaScreen

This protocol is adapted from the high-throughput screen that identified Lomofungin and is
suitable for screening large compound libraries.[1]

Materials:

e Recombinant human MBNL1 protein with a His6-tag (e.g., a C-terminally truncated version,
MBNL1-A105-His6, to reduce aggregation).[1]

o 5'-biotinylated (CUG)12 RNA oligonucleotide.

» AlphaScreen Nickel Chelate Acceptor beads.

o AlphaScreen Streptavidin Donor beads.

o Assay buffer: 1x PBS, 0.1% BSA, 0.01% Tween-20.
e Compound library dissolved in DMSO.

e 1536-well white microplates.

o Plate reader capable of AlphaScreen detection.
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Procedure:
e Reagent Preparation:

o Prepare a solution of MBNL1-A105-His6 and biotin-(CUG)12 RNA at equimolar
concentrations (e.g., 40 nM each, for a final concentration of 20 nM) in assay buffer.

o Assay Plate Preparation:
o Dispense 2 uL of the MBNL1/RNA mixture into each well of a 1536-well plate.

o Using a high-precision liquid handler, add 23 nL of each compound from the library to the
wells. For dose-response curves, perform serial dilutions of the compounds.

o Incubate the plate at room temperature for 30 minutes.
» Detection:

o Prepare a mixture of AlphaScreen Nickel Chelate Acceptor beads and Streptavidin Donor
beads in assay buffer according to the manufacturer's instructions.

o Add 2 uL of the bead mixture to each well.

o Incubate the plate in the dark at room temperature for 1-2 hours.
o Data Acquisition:

o Read the plate on an AlphaScreen-compatible plate reader.

o The signal will decrease in the presence of compounds that inhibit the MBNL1-CUG RNA
interaction.

o Data Analysis:

o Normalize the data to controls (e.g., DMSO for no inhibition and a known inhibitor or no
MBNL1 for maximum inhibition).
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o For dose-response experiments, fit the data to a four-parameter logistic equation to
determine the IC50 value for each active compound.

Protocol 2: Fluorescence Titration Assay

This protocol can be used to determine the binding affinity of a fluorescently labeled RNA to
MBNL1 and how this is affected by an inhibitor.

Materials:

e Recombinant MBNLL1 protein.

e Cy3-labeled (CUG)10 RNA.

o Lomofungin or other inhibitors dissolved in DMSO.

e Binding buffer: 1x HEPES buffered saline with 0.005% Tween-20.
o Fluorometer.

Procedure:

e Sample Preparation:

o Prepare a solution of Cy3-(CUG)10 RNA at a fixed concentration (e.g., 50 nM) in the
binding buffer.

o Prepare a series of MBNL1 protein dilutions in the binding buffer.

o For inhibition studies, prepare a mixture of Cy3-(CUG)10 RNA and MBNL1 at
concentrations that give a significant binding signal, and then prepare serial dilutions of
the inhibitor.

e Titration:
o Place the Cy3-(CUG)10 RNA solution in a cuvette.

o Measure the initial fluorescence of the RNA.
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o Add increasing concentrations of MBNL1 protein to the cuvette, allowing the system to
equilibrate for 2-5 minutes after each addition.

o Record the fluorescence intensity after each addition.

* Inhibition Assay:

o To the pre-formed MBNL1-RNA complex, add increasing concentrations of the inhibitor
and record the fluorescence after each addition.

o Data Analysis:
o Correct the fluorescence data for dilution.

o Plot the change in fluorescence as a function of MBNL1 concentration and fit the data to a
one-site binding model to determine the dissociation constant (Kd).

o For inhibition studies, plot the fluorescence signal against the inhibitor concentration to
determine the IC50.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a qualitative or semi-quantitative method to visualize the binding of MBNL1 to CUG
RNA and its disruption by an inhibitor.

Materials:

Recombinant MBNL1 protein.

(CUG)n RNA (e.g., (CUG)12), radiolabeled (e.g., with 32P) or fluorescently labeled.

Binding buffer: e.g., 10 mM HEPES (pH 7.5), 50 mM KCI, 1 mM DTT, 10% glycerol.

Lomofungin or other inhibitors.

Native polyacrylamide gel (e.g., 6-8%).

TBE buffer.
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e Loading dye (non-denaturing).
Procedure:
e Binding Reactions:

o In separate tubes, combine the labeled (CUG)n RNA at a constant concentration with
increasing concentrations of MBNLL1 protein.

o For inhibition assays, use a fixed concentration of both RNA and MBNL1 that shows a
clear shifted band, and add increasing concentrations of the inhibitor.

o Incubate the reactions at room temperature for 20-30 minutes.
e Electrophoresis:
o Add loading dye to each reaction.
o Load the samples onto a pre-run native polyacrylamide gel.
o Run the gel at a constant voltage in a cold room or with a cooling system.
 Visualization:
o If using a radiolabeled probe, dry the gel and expose it to a phosphor screen or X-ray film.

o If using a fluorescently labeled probe, visualize the gel using an appropriate fluorescence
imager.

e Analysis:

o A"shifted" band represents the MBNL1-RNA complex. The intensity of this band will
increase with higher MBNL1 concentrations.

o In the presence of an effective inhibitor, the intensity of the shifted band will decrease.

Protocol 4: Surface Plasmon Resonance (SPR)
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SPR provides real-time kinetic data (association and dissociation rates) for the MBNL1-CUG
RNA interaction.

Materials:

e SPRinstrument (e.g., Biacore).

e Sensor chip (e.g., streptavidin-coated SA chip).

o 5'-biotinylated (CUG)n RNA.

e Recombinant MBNL1 protein.

e Running buffer: e.g., HBS-EP+ (HEPES, NaCl, EDTA, P20 surfactant).
o Lomofungin or other inhibitors.

Procedure:

Chip Preparation:

o Immobilize the biotinylated (CUG)n RNA onto the surface of the streptavidin sensor chip.

Binding Analysis:

o Inject a series of concentrations of MBNL1 protein over the chip surface and monitor the
change in response units (RU) over time to measure association.

o Follow with an injection of running buffer to measure dissociation.

Inhibition Analysis:

o Pre-incubate MBNL1 at a fixed concentration with varying concentrations of the inhibitor.

o Inject these mixtures over the RNA-coated chip surface and measure the binding
response. A decrease in the response indicates inhibition.

Data Analysis:
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o Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the
association rate constant (ka), dissociation rate constant (kd), and the equilibrium
dissociation constant (KD).

o Analyze the inhibition data to determine the IC50 or inhibition constant (Ki).

Protocol 5: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding, providing a complete
thermodynamic profile of the interaction (KD, AH, AS, and stoichiometry).

Materials:

 |Isothermal titration calorimeter.
e Recombinant MBNLL1 protein.
e (CUG)n RNA.

 Dialysis buffer (ensure both protein and RNA are in the exact same buffer to minimize heats
of dilution).

o Lomofungin or other inhibitors.

Procedure:

e Sample Preparation:
o Thoroughly dialyze both MBNL1 and the (CUG)n RNA against the same buffer.
o Degas the samples before loading into the calorimeter.

o Typically, the MBNL1 protein is loaded into the sample cell and the RNA is loaded into the
syringe.

o Titration:

o Perform a series of small injections of the RNA into the protein solution.
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o Measure the heat change after each injection.

e Inhibition Assay (Competition ITC):

o Perform the titration of RNA into MBNLL1 in the presence of a fixed concentration of the
inhibitor.

o Data Analysis:
o Integrate the heat peaks from each injection.
o Plot the heat change per mole of injectant against the molar ratio of the reactants.

o Fit the data to a suitable binding model to determine the KD, enthalpy (AH), and
stoichiometry (n). The entropy (AS) can then be calculated.

o A change in the binding isotherm in the presence of the inhibitor indicates a competitive or
allosteric interaction.

Protocol 6: Cell-Based Luciferase Reporter Assay

This assay assesses the ability of a compound to restore the function of MBNLL1 in a cellular
context.[3]

Materials:

C2C12 myoblast cell line stably expressing a firefly luciferase reporter with 800 CUG repeats
inits 3' UTR (fluc800 cells).[3]

o Control C2C12 cells expressing luciferase with 0 CUG repeats (flucO cells).[3]
e Cell culture medium and supplements.

» Lomofungin or other test compounds.

 Luciferase assay reagent.

e Luminometer.
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Procedure:
e Cell Culture and Treatment:
o Plate fluc800 and flucO cells in a 96-well plate and allow them to adhere.

o Treat the cells with a range of concentrations of the test compound (and a vehicle control,
e.g., DMSO).

o Incubate for 24-48 hours.
e Luciferase Assay:

o Lyse the cells and add the luciferase assay reagent according to the manufacturer's
protocol.

o Measure the luminescence using a plate reader.
o Data Analysis:

o Normalize the luciferase activity in fluc800 cells to that in flucO cells to account for non-
specific effects on transcription or translation.

o An increase in luciferase activity in fluc800 cells indicates that the compound has
disrupted the MBNL1-CUGexp interaction, leading to the release of the luciferase mMRNA
from nuclear foci and its subsequent translation.

o Plot the normalized luciferase activity against the compound concentration to determine
the EC50.
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 To cite this document: BenchChem. [Application Notes and Protocols: Investigating the
MBNL1-CUG RNA Interaction with Lomofungin]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1218622#investigating-mbnl1-cug-rna-
binding-with-lomofungin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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